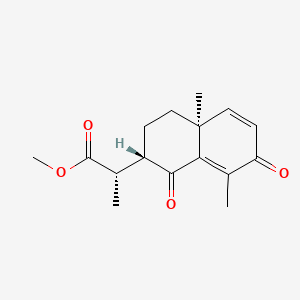
Methyl 2-(4a,8-dimethyl-1,7-dioxo-1,2,3,4,4a,7-hexahydro-2-naphthalenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4a,8-dimethyl-1,7-dioxo-1,2,3,4,4a,7-hexahydro-2-naphthalenyl)propanoate is a complex organic compound with a unique structure. It is characterized by the presence of two fused six-membered rings, which include an epoxidized ring and a perfect chair conformation ring. This compound is synthesized from ilicic acid, which is isolated from the chloroform extract of the aerial part of Inula viscose (L) Aiton .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4a,8-dimethyl-1,7-dioxo-1,2,3,4,4a,7-hexahydro-2-naphthalenyl)propanoate involves several steps. One of the key steps includes the reaction of 2-(4a,8-dimethyl-2,3,4,4a,5,6-hexahydro-naphthalene-2-yl)-acrylic acid methyl ester with chromic anhydride (CrO3) in acetone at 0°C. The reaction mixture is stirred for 1 hour, treated with cold water, and extracted multiple times .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic chemistry techniques such as esterification, oxidation, and purification through crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4a,8-dimethyl-1,7-dioxo-1,2,3,4,4a,7-hexahydro-2-naphthalenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromic anhydride.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions, particularly at the methyl ester group.
Common Reagents and Conditions
Common reagents used in these reactions include chromic anhydride for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like acetone or water .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with chromic anhydride yields a more oxidized form of the compound, while reduction can lead to the formation of alcohol derivatives.
Applications De Recherche Scientifique
Methyl 2-(4a,8-dimethyl-1,7-dioxo-1,2,3,4,4a,7-hexahydro-2-naphthalenyl)propanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of Methyl 2-(4a,8-dimethyl-1,7-dioxo-1,2,3,4,4a,7-hexahydro-2-naphthalenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors in biological systems. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Methyl 2-(4a,8-dimethyl-1,7-dioxo-1,2,3,4,4a,7-hexahydro-2-naphthalenyl)propanoate can be compared with similar compounds such as:
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: This compound has a similar naphthalene core but differs in its functional groups.
Methyl 2-(1a,4a-dimethyl-2,8-dioxo-2,3,4,4a,5,6,7,8-octa-hydro-1aH-1-oxacyclo-propa[d]naphthalen-7-yl)acrylate: This compound is structurally similar but has different substituents and functional groups.
Propriétés
Formule moléculaire |
C16H20O4 |
|---|---|
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
methyl (2S)-2-[(2S,4aS)-4a,8-dimethyl-1,7-dioxo-3,4-dihydro-2H-naphthalen-2-yl]propanoate |
InChI |
InChI=1S/C16H20O4/c1-9(15(19)20-4)11-5-7-16(3)8-6-12(17)10(2)13(16)14(11)18/h6,8-9,11H,5,7H2,1-4H3/t9-,11-,16-/m0/s1 |
Clé InChI |
QFZLEIZVKWMNFT-QEKSWQHZSA-N |
SMILES isomérique |
CC1=C2C(=O)[C@@H](CC[C@]2(C=CC1=O)C)[C@H](C)C(=O)OC |
SMILES canonique |
CC1=C2C(=O)C(CCC2(C=CC1=O)C)C(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{5-[(4-chlorophenyl)(methylamino)methyl]-1H-tetraazol-1-yl}benzoate](/img/structure/B13374887.png)
![Tert-butyl 1-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-3-methylbutylcarbamate](/img/structure/B13374890.png)
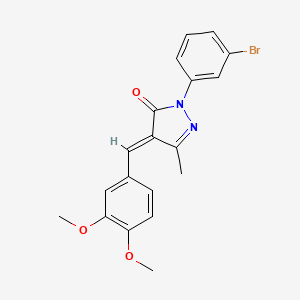
![2-[(6-ethoxy-6-(4-methoxyphenyl)imidazo[4,5-e][1,2,4]oxadiazin-5(6H)-yl)oxy]-1-(4-methoxyphenyl)ethanone](/img/structure/B13374904.png)
![2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B13374913.png)
![Methyl 1-benzyl-6'-oxo-5',6'-dihydrospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-9'-carboxylate](/img/structure/B13374939.png)
![4-{[(3-Tert-butyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13374941.png)
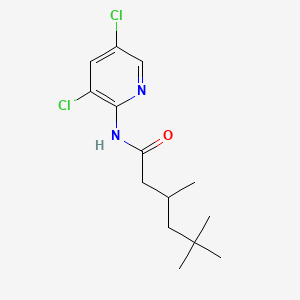

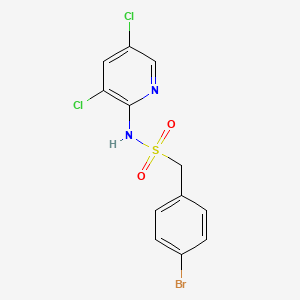
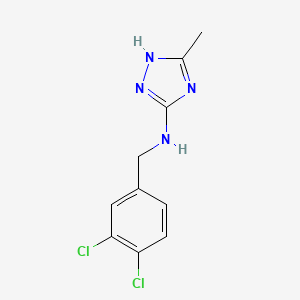
![1-[3-(dimethylamino)propyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374955.png)
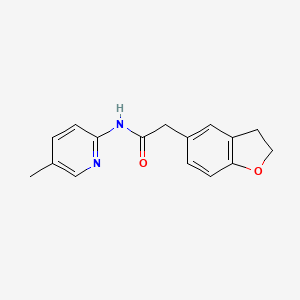
![5-[4-(allyloxy)phenyl]-4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374961.png)
